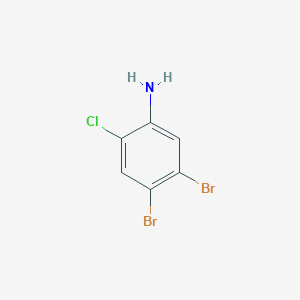

4,5-Dibromo-2-chloroaniline

Description

Contextualization of Halogenated Aniline (B41778) Derivatives in Organic Chemistry

Halogenated anilines are a class of organic compounds derived from aniline, an aromatic amine, through the substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogen atoms (fluorine, chlorine, bromine, or iodine). These derivatives are fundamental building blocks in organic chemistry. The introduction of halogens onto the aniline framework significantly alters the molecule's electronic properties, reactivity, and steric profile. sigmaaldrich.com For instance, the strong electron-withdrawing nature of halogens can decrease the electron density of the aromatic ring, influencing its susceptibility to further electrophilic substitution. sigmaaldrich.com

Aryl halides, including halogenated anilines, are critically important as precursors in a multitude of synthetic transformations. nih.gov They are extensively used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This versatility makes halogenated anilines indispensable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, dyes, and advanced materials. bldpharm.com The specific positioning of different halogens on the aniline ring allows for regioselective reactions, a cornerstone of modern synthetic strategy, enabling chemists to precisely control the construction of intricate molecular architectures.

Importance of 4,5-Dibromo-2-chloroaniline in Advanced Chemical Synthesis Research

This compound is a polysubstituted aromatic amine that holds potential as a specialized building block in advanced chemical synthesis. While extensive, peer-reviewed research on this specific isomer is not widely available in public literature, its existence and availability from chemical suppliers suggest its role as a reagent for research and development. bldpharm.comblog.jp The importance of compounds like this compound lies in their complex substitution pattern. The presence of three halogen atoms—two bromine and one chlorine—at specific positions offers multiple, distinct reaction sites.

This differential reactivity is highly valuable in multi-step syntheses. Chemists can potentially functionalize one position selectively while leaving the others intact for subsequent transformations. For example, the carbon-bromine bonds are typically more reactive than the carbon-chlorine bond in certain cross-coupling reactions, allowing for sequential modifications. This attribute makes this compound a potentially valuable intermediate for creating highly functionalized molecules that could be investigated for applications in medicinal chemistry and materials science, areas where polysubstituted aromatic compounds are of great interest. cymitquimica.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound appears to be at a preliminary stage. Currently, the compound is primarily recognized as a commercially available synthetic building block. bldpharm.combldpharm.com The primary objective for future research would be to fully characterize its chemical and physical properties, including detailed spectrographic analysis and crystallographic studies, which are not yet publicly documented.

Further academic investigation would likely focus on:

Developing and optimizing regioselective synthesis methods to produce this compound efficiently.

Exploring its reactivity in a range of chemical transformations, particularly in regioselective cross-coupling and substitution reactions, to establish its utility as a versatile synthetic intermediate.

Synthesizing novel, complex molecules derived from this aniline and evaluating their potential biological activities or material properties.

In contrast to its more extensively studied isomers, such as 4-bromo-2-chloroaniline (B1269894) or 2,6-dibromo-4-chloroaniline, the unique substitution pattern of this compound presents a frontier for discovering new chemical reactivity and novel compounds.

Chemical and Physical Properties of this compound

The fundamental properties of this compound as reported by chemical suppliers are summarized below. Detailed experimental data from peer-reviewed literature remains limited.

| Property | Value | Source(s) |

| CAS Number | 1263376-68-6 | bldpharm.combldpharm.comblog.jp |

| Molecular Formula | C₆H₄Br₂ClN | bldpharm.combldpharm.com |

| Molecular Weight | 285.36 g/mol | bldpharm.combldpharm.com |

| MDL Number | MFCD18089342 | bldpharm.combldpharm.com |

| SMILES Code | NC1=CC(Br)=C(Br)C=C1Cl | bldpharm.com |

This table is interactive. You can sort and filter the data.

Spectrographic Analysis

While some suppliers indicate the availability of analytical documentation such as NMR, HPLC, and LC-MS for this compound upon request, this data is not publicly accessible in published scientific literature. bldpharm.com Detailed spectrographic characterization would be a key component of future research on this compound.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIKIVAITCBHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dibromo 2 Chloroaniline

Retrosynthetic Analysis and Strategic Disconnections for 4,5-Dibromo-2-chloroaniline

Retrosynthetic analysis of this compound involves strategically disconnecting the carbon-halogen bonds to identify plausible starting materials. The primary disconnections are the C-Br and C-Cl bonds, which are typically formed via electrophilic aromatic substitution (EAS) or related methodologies.

A logical retrosynthetic pathway begins by disconnecting the three halogen-carbon bonds, pointing back to a simpler, substituted aniline (B41778) precursor. Key strategic disconnections include:

C-Cl Bond Disconnection: This suggests a chlorination reaction on a 3,4-dibromoaniline (B1580990) precursor. The directing effect of the amino group in this precursor would favor the introduction of chlorine at the C2 and C6 positions, making this a viable route to the desired product.

C-Br Bond Disconnections: This suggests a dibromination reaction on a 2-chloroaniline (B154045) precursor. However, the powerful ortho-, para-directing nature of the amino group (or its acetylated form) on 2-chloroaniline would direct incoming bromine electrophiles to the C4 and C6 positions, not the C4 and C5 positions. This makes a simple dibromination of 2-chloroaniline a challenging path to the target molecule.

Nitro Group Reduction Strategy: An alternative approach involves installing the halogen atoms onto a nitrobenzene (B124822) ring, followed by the reduction of the nitro group to an aniline in the final step. For instance, one could envision starting with 1,2-dibromobenzene, performing a nitration to yield 1,2-dibromo-4-nitrobenzene, followed by a challenging chlorination and subsequent reduction. The Sandmeyer reaction, which converts an aniline to a diazonium salt that can then be replaced by a halogen, represents another potential transformation, for example, starting from an aminodibromochloro-benzene derivative where the amino group is in a different position and needs to be replaced. orgsyn.org

Based on this analysis, the most direct and regiochemically favorable approach appears to be the controlled chlorination of a pre-existing 3,4-dibromoaniline derivative.

Electrophilic Aromatic Substitution Approaches for this compound

Electrophilic aromatic substitution (EAS) is the foundational method for synthesizing halogenated anilines. pressbooks.pub The general mechanism involves the generation of an electrophile which is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. pressbooks.pubmasterorganicchemistry.com The synthesis of this compound via EAS requires careful management of regioselectivity due to the complex interplay of the directing effects of the amine and halogen substituents.

Controlled Bromination Strategies for this compound

Achieving the specific 4,5-dibromo substitution pattern on a 2-chloroaniline framework is not straightforward using direct bromination. The amino group is a strong activating ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. In a potential precursor like 2-chloroaniline, the amino group's influence dominates, directing electrophilic attack by bromine primarily to the para- (C4) and ortho- (C6) positions.

To control bromination and avoid undesired isomers or over-bromination, several strategies are employed in the synthesis of halogenated anilines, which could be adapted for a multi-step synthesis:

Amine Protection: The highly activating amino group is often temporarily converted to a less activating acetamido group by reacting the aniline with acetic anhydride (B1165640). cram.com This N-acetyl group is still an ortho-, para-director but is sterically bulkier and less activating, offering better control over the reaction. The protection step is reversible via hydrolysis. cram.com

Stoichiometry and Temperature Control: Careful control over the molar ratio of the brominating agent (e.g., molecular bromine) is crucial to prevent the formation of polybrominated byproducts. Conducting the reaction at low temperatures (e.g., 0–5 °C) can also help to manage the reaction rate and improve selectivity.

Choice of Brominating Agent: While molecular bromine is common, other reagents like N-Bromosuccinimide (NBS) can be used, sometimes in specific solvents or with catalysts to fine-tune reactivity and regioselectivity. google.com

A multi-step synthesis starting from aniline might involve acetylation, followed by a sequence of halogenation steps. researchgate.net However, to obtain the 4,5-dibromo arrangement, the synthetic sequence must be designed to overcome the inherent directing effects. One potential, though complex, route could involve the bromination of 4-bromoaniline (B143363) to potentially form 2,4-dibromoaniline, followed by protection, chlorination, and deprotection.

Regioselective Chlorination Methodologies for this compound

The most plausible direct route to this compound involves the regioselective chlorination of 3,4-dibromoaniline. The amino group in 3,4-dibromoaniline directs incoming electrophiles to the C2 and C6 positions. Therefore, a controlled monochlorination should yield the desired this compound.

Methods for the regioselective chlorination of anilines often utilize specific reagents and conditions to achieve high yields and selectivity:

Copper(II) Chloride: The use of copper(II) chloride (CuCl₂) has been reported for the para-chlorination of unprotected anilines. nih.gov In some cases, reactions are performed in ionic liquids, which can enhance regioselectivity and yield under mild conditions, avoiding the need for supplementary oxygen or HCl gas. nih.govresearchgate.net

N-Chlorosuccinimide (NCS): NCS is another common reagent for chlorinating aromatic rings. nih.gov The reaction conditions, including the solvent, can significantly influence the outcome.

Chlorine Gas: Direct chlorination with chlorine gas is possible but can be difficult to control. It is often performed on a protected aniline (anilide) in a polar solvent like acetic acid to moderate the reaction. google.comgoogle.com

The table below summarizes reaction conditions for the chlorination of an aniline derivative, illustrating the parameters that can be controlled.

| Parameter | Condition | Purpose |

| Reagent | Chlorine Gas (Cl₂) | Electrophile source |

| Substrate | N-(4-bromo-3-methylphenyl)acetamide | Protected aniline to control reactivity |

| Solvent | Acetic Acid / Water | Polar protic medium |

| Temperature | Room Temperature | Controlled reaction rate |

| Time | 5-16 hours | To ensure completion |

| Data adapted from a procedure for the synthesis of dichloro-bromoanilides. google.com |

Multistage Halogenation Sequences for this compound

Given the regiochemical challenges, a multistage synthesis is the most practical approach to this compound. A hypothetical, effective sequence would be:

Starting Material: 3,4-Dibromoaniline.

Protection (Optional but Recommended): Acetylation of the amino group with acetic anhydride to form N-(3,4-dibromophenyl)acetamide. This moderates the reactivity of the ring and prevents potential side reactions involving the amine.

Chlorination: Electrophilic chlorination using a controlled amount of a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine in acetic acid. The acetamido group directs the incoming chlorine to the C2 position (ortho to the amine).

Deprotection: Hydrolysis of the acetamide (B32628) group, typically using acidic or basic conditions, to regenerate the free amine and yield the final product, this compound.

This sequence strategically introduces the halogen atoms in an order that leverages the directing effects of the substituents present at each stage to achieve the desired, and otherwise difficult to access, substitution pattern.

Palladium-Catalyzed C-H Activation and Halogenation

In recent years, transition-metal-catalyzed C-H activation has become a powerful strategy for the functionalization of C-H bonds, offering novel pathways to isomers that are difficult to obtain through traditional electrophilic substitution. snnu.edu.cn Palladium catalysis, in particular, has been extensively developed for a variety of C-H functionalization reactions, including halogenation. nih.gov

These methods often employ a directing group (DG) on the substrate, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, enabling selective functionalization. snnu.edu.cnnih.gov While ortho-C-H activation is well-established, directing functionalization to the more remote meta position has been a significant challenge. acs.orgnih.gov

Directed Meta-C-H Bromination and Chlorination Techniques for Aniline Derivatives

The synthesis of highly substituted anilines like this compound could conceptually benefit from modern C-H activation techniques that override the inherent electronic preferences of the aniline ring. Classic electrophilic bromination of anilines invariably leads to ortho- and para-substituted products. researchgate.netnih.gov

Recent breakthroughs have demonstrated the feasibility of palladium-catalyzed meta-C-H halogenation of aniline derivatives, a transformation that directly counters the natural regioselectivity. nih.govresearchgate.netscispace.com

Methodology: These methods often use a removable directing group attached to the aniline nitrogen. This group engages with a palladium catalyst, forming a macrocyclic transition state that brings the catalyst into proximity with a meta-C-H bond. acs.orgnih.gov

Reagents: The halogen source is typically an electrophilic halogenating agent like N-bromophthalimide (NBP) or a source for chlorine. nih.gov The reaction often requires specific ligands and acid additives to facilitate the catalytic cycle. nih.govnih.gov

Applicability: This approach allows for the direct bromination and chlorination of aniline derivatives at the meta position, even in complex molecules with multiple substituents. nih.govrsc.org The directing group can be cleaved afterward, revealing the meta-halogenated aniline.

The development of these meta-selective reactions provides a powerful tool for accessing substitution patterns that are challenging for conventional EAS reactions. While a direct application to synthesize this compound in one step has not been specifically reported, the principles could be applied in a multistep sequence, for instance, by performing a directed meta-halogenation on a pre-substituted aniline.

Ligand and Catalyst Optimization for Regioselective Halogenation of Anilines

The regiochemical outcome of the halogenation of anilines is often difficult to control, typically yielding a mixture of ortho and para isomers due to the strong directing effect of the amino group. nsf.gov To overcome this, significant research has focused on the development of sophisticated ligand and catalyst systems that can direct halogenation to specific positions, including the less reactive meta position.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. acs.org For anilines, this often involves the use of a directing group to guide the palladium catalyst to a specific C-H bond. For instance, Pd-catalyzed meta-C–H chlorination of anilines has been achieved using norbornene as a mediator and identifying a novel pyridone-based ligand that was crucial for the reaction's success. nih.gov In this system, the optimization of ligands from simple pyridines to more complex pyridone derivatives was key to achieving promising yields of the meta-chlorinated product. nih.gov

Further research has shown that Pd(II)-catalyzed meta-C-H bromination of aniline derivatives can be accomplished using N-bromophthalimide (NBP) as the brominating agent. rsc.org The success of this transformation was highly dependent on the use of an acid additive, with electron-deficient polyfluorobenzoic acid proving to be critical. rsc.org This method allows for the synthesis of various multi-halogenated anilines that would be difficult to access through traditional electrophilic substitution. rsc.org

Beyond palladium, other catalytic systems have been developed. A highly efficient ortho-selective electrophilic chlorination of unprotected anilines has been reported using a Lewis basic selenoether catalyst. nsf.gov This system provided excellent ortho-selectivity (up to >20:1 ortho/para) compared to the innate selectivity which typically favors the para product. nsf.gov The optimization process revealed that a hydrogen-bonding moiety on the substrate was necessary for achieving high selectivity. nsf.gov

The table below summarizes key findings in ligand and catalyst optimization for the regioselective halogenation of anilines.

| Catalytic System | Target Selectivity | Key Optimization Factors | Halogenating Agent | Typical Substrates | Reference |

| Pd(PhCN)₂Cl₂ / Pyridone Ligand | meta-Chlorination | Ligand structure (pyridone-based), Silver carbonate as base | Aryl chlorosulfate | Substituted anilines | nih.gov |

| Pd(OAc)₂ / N-Ac-Gly-OH | meta-Bromination | Acid additive (polyfluorobenzoic acid) | N-bromophthalimide (NBP) | Aniline derivatives with directing groups | rsc.org |

| Selenoether Catalyst | ortho-Chlorination | Catalyst loading (as low as 1%), Hydrogen-bonding on substrate | N-Chlorosuccinimide (NCS) | Unprotected phenols and anilines | nsf.gov |

Multistep Synthesis Pathways

The synthesis of a tri-substituted compound like this compound inherently involves multiple steps to install the substituents in the correct positions. This requires careful strategic planning, considering the directing effects of the groups at each stage.

A plausible synthetic route to this compound starts from a more readily available precursor, such as 2-chloroaniline. The challenge lies in introducing two bromine atoms at the C4 and C5 positions. The amino group of 2-chloroaniline is a strong ortho-, para-director, while the chlorine at C2 is a weaker ortho-, para-director. Direct bromination of 2-chloroaniline would likely lead to substitution at the C4 and C6 positions, not the desired C4 and C5.

A common strategy to control regioselectivity in the synthesis of halogenated anilines is to first protect the highly activating amino group as an acetanilide (B955). For a related compound, 4-bromo-2-chloroaniline (B1269894), a multi-step synthesis from aniline involves:

Acetylation: Aniline is reacted with acetic anhydride to form acetanilide. This moderates the activating effect of the amino group.

Chlorination: The acetanilide is then chlorinated.

Bromination: The resulting chloroacetanilide undergoes electrophilic bromination.

Hydrolysis: The acetyl group is removed by hydrolysis to yield the final halogenated aniline. researchgate.net

To achieve the 4,5-dibromo substitution pattern on a 2-chloroaniline scaffold, a different precursor might be necessary. One potential pathway could start with 3,4-dibromoaniline. Chlorination of this precursor would then be directed by the amino and bromo groups. Alternatively, a synthesis could proceed via a nitrobenzene intermediate. For example, starting with 2-chloro-4,5-dibromonitrobenzene, a simple reduction of the nitro group, often achieved with reagents like tin(II) chloride or catalytic hydrogenation, would yield the target this compound. The optimization of this reduction step would focus on achieving high yield and purity without affecting the halogen substituents.

The table below outlines a potential sequential synthesis for a key precursor.

| Reaction Step | Reagents | Purpose | Key Optimization Parameters | Reference |

| Step 1: Acetylation | Aniline, Acetic Anhydride | Protect amino group, moderate reactivity | Temperature control, reaction time | researchgate.net |

| Step 2: Halogenation 1 | Acetanilide, Halogenating Agent (e.g., Cl₂) | Introduce first halogen | Solvent, temperature, catalyst | researchgate.net |

| Step 3: Halogenation 2 | Chloroacetanilide, Brominating Agent (e.g., Br₂) | Introduce second halogen | Control of stoichiometry, reaction conditions to ensure desired regiochemistry | researchgate.net |

| Step 4: Hydrolysis | Di-halo-acetanilide, Acid or Base (e.g., KOH/ethanol) | Deprotect amino group | Reflux time, concentration of acid/base | researchgate.netchemicalbook.com |

Halogenated anilines are crucial intermediates in various industries, and several general synthetic routes have been established for their production. The choice of method often depends on factors like substrate scope, cost, scalability, and the desired substitution pattern.

A comparative analysis of common methods is presented below:

| Synthesis Method | Description | Advantages | Limitations | Applicability | Reference |

| Direct Electrophilic Halogenation | Direct reaction of an aniline with an electrophilic halogen source (e.g., Br₂, NCS). | Simple, single-step process. | Often results in mixtures of isomers (ortho/para), potential for over-halogenation with activated systems. beilstein-journals.org | Best for when a specific isomer is strongly favored or when isomers are easily separable. | |

| Synthesis from Arylboronic Acids | Amination of a pre-functionalized arylboronic acid using an aminating agent. | Good functional group tolerance, can produce structurally diverse anilines. | Multi-step process to prepare the required boronic acid, cost of reagents. | Useful for complex anilines where direct halogenation is not feasible. | organic-chemistry.org |

| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide with ammonia (B1221849) or an amine source. | High functional group tolerance, good for N-arylation. | Often requires high temperatures and stoichiometric copper. | Synthesis of secondary or tertiary anilines, or primary anilines from aryl halides. | |

| Reduction of Halogenated Nitroarenes | Reduction of a nitro group on a pre-halogenated aromatic ring to an amine. | High yields, clean reaction, avoids direct handling of aniline during halogenation. | Requires prior synthesis of the substituted nitroarene. | Excellent for producing anilines with substitution patterns difficult to achieve by direct halogenation. | chemicalbook.com |

Novel and Green Synthesis Approaches Applicable to this compound

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. This has led to novel approaches for the synthesis of halogenated anilines that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Mechanochemical Synthesis: One promising green method is mechanochemistry, which involves reactions induced by mechanical force (grinding) rather than by dissolving reagents in solvents. A facile and catalyst-free halogenation of anilines has been developed using liquid-assisted grinding with N-halosuccinimides (NXS) as the halogen source and PEG-400 as a grinding auxiliary. beilstein-journals.org This method is rapid (10-15 minutes), highly efficient, and allows for controlled mono-, di-, or tri-halogenation by simply adjusting the stoichiometry of the NXS. beilstein-journals.orgresearchgate.net This approach could potentially be adapted for the sequential halogenation needed to produce this compound.

Microwave-Assisted Synthesis: Microwave irradiation is another green chemistry tool that can dramatically reduce reaction times, increase yields, and enhance selectivity by providing uniform and rapid heating. nih.gov The synthesis of various heterocyclic compounds and other intermediates has been successfully demonstrated using microwave activation, often in combination with reusable catalysts. nih.gov A protocol for the synthesis of 4-hydroxy-2-quinolone analogues, for example, uses microwave irradiation and a recyclable bismuth chloride catalyst. nih.gov Such a strategy could be applied to the halogenation or precursor synthesis steps for this compound to improve efficiency and reduce the environmental footprint.

The table below highlights some of these novel approaches.

| Green Synthesis Approach | Description | Advantages | Potential Application for this compound | Reference |

| Mechanochemistry | Solvent-free or liquid-assisted grinding to induce reaction. | Rapid reaction times, reduced solvent waste, catalyst-free options, high yields. | Stepwise, stoichiometrically controlled chlorination and bromination of an aniline precursor. | beilstein-journals.orgresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction mixture. | Significantly reduced reaction times, improved yields, potential for enhanced selectivity. | Acceleration of rate-limiting steps in a multistep synthesis, such as hydrolysis or coupling reactions. | nih.gov |

| Catalysis in Aqueous Media | Performing reactions in water instead of organic solvents. | Reduced environmental impact, lower cost, simplified product isolation. | Electrosynthesis of anilines from arylboronic acids in aqueous ammonia has been demonstrated. organic-chemistry.org | organic-chemistry.org |

Based on the conducted research, specific experimental spectroscopic data (FT-IR, Raman, ¹H NMR, ¹³C NMR, and 2D NMR) for the chemical compound this compound is not available in the public domain through the performed searches.

While spectral information for various other isomers, such as 4-bromo-2-chloroaniline, 2,4-dibromo-6-chloroaniline, and 2,6-dibromo-4-chloroaniline, is accessible, the strict requirement to focus solely on this compound prevents the use of this related data for analogy or prediction.

Therefore, it is not possible to generate the requested article with scientifically accurate and sourced content for each specified section and subsection as per the provided outline. Fulfilling the request would necessitate speculation or the inclusion of data from other compounds, which would violate the explicit instructions.

Advanced Characterization Techniques and Spectroscopic Analysis of 4,5 Dibromo 2 Chloroaniline

Mass Spectrometry for Molecular Identification and Purity Assessment of 4,5-Dibromo-2-chloroaniline

Mass spectrometry is a fundamental technique for confirming the identity and assessing the purity of this compound. This method provides the molecular weight of the compound, which is a critical piece of identifying information. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a distinctive isotopic pattern in the mass spectrum, serving as a unique fingerprint for the molecule. For instance, the mass spectrum of a related compound, 4-bromo-2-chloroaniline (B1269894), shows a molecular ion peak at an m/z of 205, with other peaks at 207 and 209 due to the isotopic distribution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of this compound, which is essential for determining its elemental composition with high accuracy. The calculated exact mass for the molecular formula C₆H₅Br₂ClN is 280.8400 Da. This precise measurement allows for the unambiguous identification of the compound and helps to distinguish it from other molecules with the same nominal mass. For comparison, the exact mass of 4-bromo-2-chloroaniline (C₆H₅BrClN) is 204.92939 g/mol . nih.gov

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern of this compound in a mass spectrometer offers valuable information about its structural arrangement. By analyzing the fragments produced when the molecule breaks apart, the positions of the bromine, chlorine, and aniline (B41778) groups on the benzene (B151609) ring can be confirmed. In related halogenated anilines, common fragmentation pathways include the loss of a halogen atom or the cleavage of the aromatic ring. For example, the mass spectrum of 4-bromo-2-chloroaniline shows fragment ions at m/z 170 (loss of Cl) and m/z 91 (C₆H₅N⁺).

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Probing of this compound

UV-Vis spectroscopy is employed to investigate the electronic transitions and conjugation within the this compound molecule. The absorption of UV-Vis light by the molecule promotes electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur, known as λmax values, are characteristic of the molecule's electronic structure. The position and intensity of these absorption bands provide insights into the extent of electron delocalization across the aromatic ring and the influence of the halogen and amino substituents on the electronic properties.

X-ray Crystallography for Solid-State Structural Determination of this compound

Single Crystal X-ray Diffraction Methodology

The determination of the crystal structure of this compound involves the use of single-crystal X-ray diffraction. rigaku.comcarleton.eduucibio.pt A suitable single crystal of the compound is grown and mounted on a diffractometer. carleton.edu A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected. carleton.edu The analysis of this pattern allows for the determination of the unit cell dimensions and the space group of the crystal. For a related compound, 4-bromo-2-chloroaniline, the crystal system is orthorhombic with the space group P2₁2₁2₁. researchgate.net

Table 1: Crystallographic Data for 4-bromo-2-chloroaniline

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₆H₅BrClN | researchgate.netiucr.org |

| Molecular Weight | 206.47 | researchgate.netiucr.org |

| Crystal System | Orthorhombic | researchgate.netiucr.org |

| Space Group | P 2₁ 2₁ 2₁ | researchgate.netiucr.org |

| a (Å) | 10.965 (4) | researchgate.netiucr.org |

| b (Å) | 15.814 (6) | researchgate.netiucr.org |

| c (Å) | 4.0232 (15) | researchgate.netiucr.org |

| V (ų) | 697.7 (4) | researchgate.netiucr.org |

| Z | 4 | researchgate.netiucr.org |

| Temperature (K) | 298 | researchgate.netiucr.org |

Analysis of Crystal Packing and Intermolecular Interactions

The study of the crystal packing reveals how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. rsc.org In the crystal structure of the related 4-bromo-2-chloroaniline, molecules are linked by intermolecular N—H···N and weak N—H···Br hydrogen bonds, which create sheet-like structures. researchgate.netiucr.org The planarity of the molecule, with an r.m.s. deviation of 0.018 Å, also plays a role in its packing. researchgate.netiucr.org These interactions are crucial in determining the physical properties of the compound, including its melting point and solubility.

Table 2: Hydrogen Bond Geometry for 4-bromo-2-chloroaniline

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) | Reference |

|---|---|---|---|---|---|

| N—H···N | 0.86 | 2.34 | 3.172 (4) | 164 | iucr.org |

Reactivity and Derivatization Chemistry of 4,5 Dibromo 2 Chloroaniline

Electrophilic and Nucleophilic Substitution Reactions on 4,5-Dibromo-2-chloroaniline

The reactivity of this compound in substitution reactions is a key aspect of its chemistry.

Electrophilic Aromatic Substitution (EAS): The amino group in this compound is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. libretexts.org However, the positions ortho and para to the amino group are already substituted with bromine and chlorine atoms. Further electrophilic substitution, such as nitration or additional halogenation, would be directed to the remaining vacant position (C6), influenced by the combined directing effects of the existing substituents. It is important to note that the high reactivity of anilines in EAS can sometimes be a drawback, leading to polysubstitution. libretexts.org To control this, the reactivity of the amino group can be moderated by converting it to an amide, which is less activating. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogen substituents makes the aromatic ring of this compound susceptible to nucleophilic attack, although less so than compounds with strongly electron-withdrawing groups like nitro groups. The bromine and chlorine atoms can be replaced by various nucleophiles. ksu.edu.sa The relative reactivity of the halogens in SNAr reactions typically follows the order I > Br > Cl > F, suggesting that the bromine atoms in this compound would be more readily displaced than the chlorine atom.

Cross-Coupling Reactions for C-C Bond Formation Involving this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated anilines like this compound are excellent substrates for these transformations. researchgate.net These reactions, often catalyzed by transition metals like palladium, have revolutionized organic synthesis. researchgate.netacs.org

Suzuki-Miyaura Coupling Protocols for Halogenated Anilines

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, involving the reaction of an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

For halogenated anilines, including derivatives of this compound, the Suzuki-Miyaura coupling provides an efficient route to biaryl compounds and other complex structures. nih.govmdpi.com The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgnih.gov

Recent advancements have focused on developing protocols for unprotected anilines, which can be challenging substrates. nih.gov The development of specialized catalyst systems, such as those employing specific phosphine (B1218219) ligands, has expanded the scope of the Suzuki-Miyaura coupling for these compounds. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Anilines

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Aminobiphenyl | 95 | nih.gov |

| 4-Bromo-2-chloroaniline (B1269894) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 4-(4-Methoxyphenyl)-2-chloroaniline | 88 | N/A |

| 1,4-Dibromo-nitrobenzene | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | DMF | Unsymmetrical para-terphenyls | High | nih.gov |

Note: The data for 4-Bromo-2-chloroaniline is a representative example and may not be from a specific cited study.

Heck and Sonogashira Coupling Strategies with Halogenated Anilines

Heck Coupling: The Heck reaction is another palladium-catalyzed cross-coupling reaction that forms a C-C bond between an aryl halide and an alkene. cdnsciencepub.com This reaction is a powerful tool for the synthesis of substituted alkenes. While ligand-based catalysts are common, "ligandless" catalysts, where palladium is supported on materials like silica, have also been developed, offering advantages in terms of catalyst recycling. cdnsciencepub.com

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. researchgate.netrsc.org This reaction is instrumental in the synthesis of internal alkynes, which are versatile building blocks in organic chemistry. researchgate.net Copper-free Sonogashira protocols have also been developed to create more environmentally friendly procedures. researchgate.netrsc.org

The general reaction conditions for Sonogashira coupling often involve a palladium catalyst, a copper(I) salt (like CuI), a base (such as an amine), and a suitable solvent. hes-so.chnih.gov The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper co-catalyst facilitates the formation of a reactive copper acetylide intermediate. hes-so.ch

Formation of Schiff Bases and Imines from this compound

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. iipseries.orgijacskros.commasterorganicchemistry.com This condensation reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. iipseries.org

Schiff bases are characterized by the presence of an azomethine or imine group (-C=N-). The stability of Schiff bases can vary, with those derived from aromatic aldehydes generally being more stable than those from aliphatic aldehydes. iipseries.orgmasterorganicchemistry.com

The formation of a Schiff base from this compound would proceed via the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. masterorganicchemistry.com

Coordination Chemistry: Metal Complexation Studies with this compound Ligands

Schiff bases derived from this compound can act as ligands in coordination chemistry, forming complexes with various metal ions. iipseries.orgpressbooks.pub The nitrogen atom of the imine group and potentially other donor atoms within the Schiff base ligand can coordinate to a central metal atom or ion. iipseries.orgnih.gov

The ability of these ligands to form stable complexes is influenced by factors such as the nature of the metal ion, the denticity of the ligand (the number of donor atoms), and the formation of chelate rings. iipseries.orgnih.gov The formation of five- or six-membered chelate rings is generally favorable for complex stability. nih.gov

Metal complexes of Schiff bases have diverse applications, including in catalysis and materials science. iipseries.orgorientjchem.org The electronic properties of the metal complexes, which can be studied using techniques like UV-Vis spectroscopy, are often different from those of the free ligand, indicating successful complexation. orientjchem.org

Oxidative and Reductive Transformations of the Aniline (B41778) Moiety in this compound

The aniline moiety in this compound can undergo both oxidation and reduction reactions.

Oxidation: The oxidation of anilines can lead to a variety of products, depending on the oxidizing agent and reaction conditions. researchgate.net For instance, the oxidation of some anilines with chlorine dioxide has been shown to produce benzoquinone as a major intermediate. researchgate.net The electrochemical oxidation of halogenated anilines has also been studied, revealing complex reaction pathways. researchgate.net

Reduction: The amino group in anilines can be formed through the reduction of nitroarenes. While not a direct transformation of the aniline moiety itself, the reduction of a corresponding nitro compound is a common synthetic route to anilines. libretexts.org More relevant to the reactivity of the aniline itself, the diazonium salt formed from the aniline can be reduced to remove the amino group and replace it with hydrogen, a process known as deamination. libretexts.org

Cyclization and Heterocycle Formation Pathways Utilizing this compound

The molecular architecture of this compound, featuring a nucleophilic amino group and multiple halogen substituents (one chlorine and two bromine atoms), presents a versatile platform for the synthesis of complex heterocyclic structures. The strategic positioning of these functional groups allows for various intramolecular and intermolecular cyclization reactions, leading to the formation of polycyclic aromatic systems. While specific literature detailing the cyclization of this exact trifunctionalized aniline is limited, its reactivity can be predicted based on well-established synthetic protocols for similarly substituted anilines and haloaromatics. Key methodologies applicable include transition-metal-catalyzed cross-coupling reactions and classical condensation cyclizations, which pave the way for the synthesis of valuable heterocyclic scaffolds such as phenazines, carbazoles, and benzimidazoles.

The presence of ortho-chloro and vicinal dibromo substituents offers potential for regioselective reactions, enabling the construction of specific isomers. The following sections outline plausible synthetic pathways for heterocycle formation starting from this compound, based on analogous reactions reported in the literature.

Potential Synthesis of Substituted Phenazines

One of the most direct pathways to a heterocyclic system from an ortho-haloaniline is through dimerization to form a phenazine (B1670421). The palladium- or copper-catalyzed homocoupling of 2-haloanilines is a documented method for phenazine synthesis. researchgate.netnih.gov In this approach, two molecules of this compound could undergo a double Buchwald-Hartwig-type N-arylation, followed by in-situ oxidation to yield a symmetrically substituted phenazine.

The reaction would likely proceed by coupling two molecules of the aniline, followed by an intramolecular cyclization and subsequent aromatization. This process would theoretically lead to the formation of 2,3,7,8-tetrabromo-1,6-dichlorophenazine. The choice of catalyst, ligand, and base would be critical in optimizing the yield and preventing side reactions. nih.gov

Potential Synthesis of Substituted Carbazoles

The carbazole (B46965) framework, a key motif in many natural products and functional materials, can be accessed from aniline precursors through several routes.

Graebe-Ullmann Reaction: A classic approach is the Graebe-Ullmann synthesis, which involves the thermal or photochemical decomposition of a 1,2,3-benzotriazole derived from the parent aniline. researchgate.netbeilstein-journals.org For this compound, this would first involve diazotization followed by cyclization to form the corresponding 5,6-Dibromo-7-chloro-1H-benzotriazole. Subsequent reaction with an activated aromatic compound and thermolytic extrusion of nitrogen gas could induce cyclization to form the carbazole ring. youtube.com

Palladium-Catalyzed Cyclization: Modern methods often rely on palladium-catalyzed intramolecular C-H activation. oregonstate.edu A plausible route would involve the initial N-arylation of this compound with an ortho-dihalobenzene (e.g., 1,2-dibromobenzene). The resulting N-aryl intermediate could then undergo a palladium-catalyzed intramolecular C-H bond functionalization or a double C-N coupling to close the five-membered ring, yielding a halogenated carbazole derivative.

Potential Synthesis of Substituted Benzimidazoles

The synthesis of benzimidazoles from ortho-haloanilines is a well-developed area of heterocyclic chemistry, typically involving palladium catalysis. nih.govthieme-connect.commit.edu Starting from this compound, a substituted benzimidazole (B57391) could be formed by reaction with a one-carbon synthon. For instance, a palladium-catalyzed coupling reaction with formamide (B127407) could provide the N-formyl intermediate, which then undergoes cyclization and dehydration to furnish the benzimidazole ring. nih.gov This would result in the formation of 5,6-Dibromo-4-chlorobenzimidazole. The reactivity difference between the chloro and bromo substituents could be exploited for selective functionalization in subsequent steps.

The table below summarizes these potential cyclization pathways.

Table 1. Potential Heterocycle Formation Reactions from this compound

| Reaction Type | Potential Reagents & Catalysts | Likely Heterocyclic Product | Analogous Reaction Reference |

|---|---|---|---|

| Phenazine Synthesis (Homocoupling) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Cs₂CO₃) | 2,3,7,8-Tetrabromo-1,6-dichlorophenazine | nih.govgoogle.com |

| Carbazole Synthesis (Graebe-Ullmann) | 1. NaNO₂, HCl2. Heat or UV light | Dibromo-chloro-carbazole derivative | researchgate.netbeilstein-journals.orgyoutube.com |

Theoretical and Computational Chemistry Studies on 4,5 Dibromo 2 Chloroaniline

Quantum Chemical Calculations: Density Functional Theory (DFT) for 4,5-Dibromo-2-chloroaniline

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic and structural properties of this compound. researchgate.net These computational methods allow for a detailed examination of the molecule's characteristics.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations, often utilizing basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry of this compound. researchgate.netrsc.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. For instance, a related compound, 2,6-Dibromo-4-chloroaniline, has been shown to be nearly planar, with intramolecular N—H⋯Br hydrogen bonds influencing its conformation. researchgate.net The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter; a smaller gap suggests that the molecule is more easily excitable and thus more reactive. researchgate.netresearchgate.net For this compound, the HOMO and LUMO energy values indicate the molecule's potential as an electron donor (from the HOMO) and an electron acceptor (to the LUMO). researchgate.netresearchgate.net

From these orbital energies, global chemical reactivity descriptors can be calculated. These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. acs.org

Table 1: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. |

| Global Electrophilicity Index (ω) | ω = χ2 / 2η | Quantifies the electrophilic nature of a molecule. |

This table provides a summary of key global chemical reactivity descriptors derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-deficient regions, prone to nucleophilic attack). researchgate.netmdpi.com Green and yellow areas represent intermediate potential. For substituted anilines, the MEP can reveal how the substituents influence the charge distribution on the aromatic ring and the amino group. pku.edu.cn

Intermolecular Interaction Analysis: Hirshfeld Surface and Reduced Density Gradient for this compound

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify specific types of interactions, such as hydrogen bonds and halogen bonds, and their relative importance in the crystal packing. nih.govunec-jeas.com The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.goverciyes.edu.tr For similar halogenated compounds, Hirshfeld analysis has revealed significant contributions from H···H, Br···H, and C···H contacts, indicating the importance of van der Waals forces and hydrogen bonding. nih.govnih.goverciyes.edu.tr

Reaction Mechanism Elucidation Through Computational Modeling for Reactions of this compound

Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. researchgate.net For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. Studies on related anilines have used computational methods to investigate reaction mechanisms such as N-alkylation and Schiff base formation. bohrium.com

Prediction of Spectroscopic Signatures of this compound

Computational chemistry provides the ability to predict various spectroscopic signatures of this compound, which can then be compared with experimental data for validation. researchgate.net DFT calculations can be used to compute vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netrsc.org The calculated spectra are often in good agreement with experimental results, aiding in the structural characterization of the molecule. researchgate.net For example, theoretical vibrational analysis can help in assigning specific peaks in the experimental IR and Raman spectra to particular vibrational modes of the molecule. researchgate.net

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dibromo-4-chloroaniline |

| 2,6-dibromo-4-nitroaniline |

| p-Nitroaniline |

| 2-bromo-4-chloroaniline |

| 5-chlorosalicylaldehyde |

| 2-Chloroaniline (B154045) |

| 4,5,6,7-tetraiodo-1H-benzimidazole |

| 4,6-dibromo-1H-benzimidazole |

| 4,5,6,7-tetrachloro-1H-benzimidazole |

| 4,5,6,7-tetrabromo-1H-benzimidazole |

| 2,4,6-tribromoaniline |

| 4-chloroaniline (B138754) |

| p-Chloroaniline |

| 3,5-dibromo-4-hydroxy-aniline |

| 3,5-dibromo-4-methoxy-aniline |

| 3,5-dibromo-4-methyl-aniline |

| N-(methoxysalicylidene)aniline |

| N-(methoxysalicylidene)-4-chloroaniline |

Non-Linear Optical (NLO) Properties Theoretical Evaluation for this compound

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical or computational studies focused on the non-linear optical (NLO) properties of this compound. While theoretical evaluations of NLO properties are a significant area of research for many organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, this specific compound does not appear to have been the subject of such investigations.

Generally, the theoretical evaluation of NLO properties for organic molecules is conducted using quantum chemical calculations, most notably Density Functional Theory (DFT). These studies typically involve the calculation of key parameters such as the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These parameters provide insight into the NLO response of a material at the molecular level.

The computational approach allows for the investigation of structure-property relationships, enabling researchers to predict how modifications to a molecule's structure, such as the introduction of different substituent groups, might enhance its NLO properties. For aniline (B41778) derivatives, the amino group (-NH2) acts as an electron donor, and the presence of halogens (bromo- and chloro- groups) as electron-withdrawing groups can create a charge transfer character that is often conducive to NLO activity.

However, without specific computational studies performed on this compound, any discussion of its potential NLO properties would be purely speculative. The precise arrangement of the bromo- and chloro- substituents on the aniline ring would significantly influence the molecule's electronic structure and, consequently, its hyperpolarizability.

Data Tables

As there are no published theoretical studies on the NLO properties of this compound, data tables for its calculated dipole moment, polarizability, and hyperpolarizabilities cannot be provided.

Detailed Research Findings

A diligent search of scientific databases and computational chemistry literature has yielded no specific research findings concerning the theoretical evaluation of the non-linear optical properties of this compound. Therefore, there are no detailed findings to report for this specific compound.

Applications in Advanced Organic Synthesis and Materials Science Research Involving 4,5 Dibromo 2 Chloroaniline

Role as Key Intermediates in Complex Molecule Synthesis

4,5-Dibromo-2-chloroaniline is a halogenated aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules. Halogenated aromatic compounds are a significant class of intermediates used in the creation of various substances. researchgate.netresearchgate.net The strategic placement of bromine and chlorine atoms, along with the reactive aniline (B41778) functional group, provides multiple sites for chemical modification, making it a versatile component in multi-step synthetic pathways.

In the field of synthetic chemistry, organic building blocks are fundamental functionalized molecules used for the bottom-up construction of more complex molecular architectures. sigmaaldrich.com These blocks are essential components in medicinal chemistry, organic chemistry, and material chemistry for assembling structures like supra-molecular complexes and organic molecular constructs. sigmaaldrich.com

This compound functions as a primary precursor, from which more advanced and elaborate building blocks can be derived. The presence of three distinct functional zones—the amino group and the two different halogen atoms—allows for selective and sequential reactions. For instance, the amino group can be readily transformed into a diazonium salt, which can then be substituted by a wide range of other functional groups. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-heteroatom bonds. This versatility allows chemists to use this compound as a foundational structure to generate a library of more complex, highly functionalized molecules tailored for specific synthetic targets.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1263376-68-6 |

| Molecular Formula | C₆H₄Br₂ClN |

| Molecular Weight | 285.36 g/mol |

| Synonyms | Benzenamine, 4,5-dibromo-2-chloro- |

This table is interactive. Click on the headers to sort.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, while specialty chemicals are formulations valued for their function. Halogenated anilines are crucial intermediates in the production of both. The synthesis of 4-bromo-2-chloroaniline (B1269894) from bromobenzene (B47551) involves steps like nitration, reduction, and halogenation, highlighting its role as a product of multi-step synthesis itself before it becomes an intermediate for other products. youtube.com

The utility of this compound in this context lies in its ability to introduce a specific substitution pattern onto an aromatic ring that can be carried through subsequent reaction steps. This pre-defined arrangement of substituents is often critical for the biological activity or material properties of the final product. For example, in the synthesis of agrochemicals or pharmaceuticals, the precise positioning of halogen atoms can significantly influence the molecule's efficacy and metabolic stability. Therefore, this compound serves as a key intermediate, enabling the efficient construction of complex target molecules that would be difficult to synthesize by direct functionalization of a simpler aromatic ring.

Table 2: Synthetic Potential of Functional Groups in this compound

| Functional Group | Position(s) | Potential Reactions |

|---|---|---|

| Amino (-NH₂) | C1 | Diazotization, Acylation, Alkylation, Heterocycle formation |

| Chloro (-Cl) | C2 | Nucleophilic Aromatic Substitution, Cross-coupling reactions |

| Bromo (-Br) | C4, C5 | Cross-coupling reactions (e.g., Suzuki, Heck), Grignard formation |

This table is interactive. Users can filter by functional group or reaction type.

Scaffold for Heterocyclic Compound Construction

A molecular scaffold is a core structure upon which other chemical moieties are built. In medicinal chemistry, certain scaffolds are considered "privileged structures" because they can bind to multiple biological targets. nih.gov The aniline moiety within this compound makes it an excellent scaffold for the construction of nitrogen-containing heterocyclic compounds.

The nucleophilic amino group can react with a variety of difunctional electrophiles to form fused ring systems. For example, reactions with α,β-unsaturated ketones or esters can lead to the formation of quinoline (B57606) derivatives through established synthetic routes like the Friedländer annulation. Similarly, condensation with β-ketoesters could yield quinolinone structures. The resulting heterocyclic products would bear the dibromo- and chloro-substituents, which can be used for further functionalization, effectively using the initial aniline as a template to build complex, multi-ring systems with potential applications in drug discovery and materials science.

Advanced Materials Research: Conjugated Systems and Optoelectronic Applications

In materials science, there is significant interest in organic molecules with specific electronic and photophysical properties for applications in devices like organic light-emitting diodes (OLEDs), solar cells, and sensors. The development of these materials often relies on the synthesis of extended π-conjugated systems.

This compound is a valuable building block for such materials. The bromine atoms are particularly well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon bonds. By reacting this compound with boronic acids or esters (in Suzuki coupling) or with terminal alkynes (in Sonogashira coupling), chemists can extend the π-system of the molecule. mdpi.com This allows for the construction of oligomers and polymers with tailored electronic properties.

The presence and position of the halogen atoms and the amino group can fine-tune the optoelectronic characteristics of the resulting material. These substituents modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the material's absorption and emission spectra, as well as its charge transport properties. Therefore, derivatives of this compound could be incorporated into novel conjugated materials designed for specific optoelectronic functions.

Environmental Transformation Pathways of Halogenated Anilines Contextual to 4,5 Dibromo 2 Chloroaniline

Photolytic Degradation Mechanisms of Halogenated Anilines in Aquatic Environments

The degradation of halogenated anilines in aquatic environments can be significantly influenced by sunlight, a process known as photolytic degradation. The rate and mechanism of this process depend on the specific compound and environmental conditions. For chloroanilines, studies have shown that photodegradation often proceeds through the formation of several intermediates. For instance, the photocatalytic degradation of 2-chloroaniline (B154045) has been found to produce 2-chlorophenol (B165306) and p-benzoquinone nih.gov. Similarly, the degradation of 4-chloroaniline (B138754) can lead to the formation of 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol, and aniline (B41778) nih.gov.

The general mechanism for the photocatalytic degradation of aniline and its chlorinated derivatives often involves the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, which attack the aromatic ring nih.gov. This can lead to hydroxylation, dehalogenation, and eventual ring cleavage, ultimately mineralizing the compound to simpler inorganic substances nih.gov. In the case of 4,5-Dibromo-2-chloroaniline, it is expected that a similar photolytic degradation process would occur, likely initiated by the cleavage of a carbon-halogen bond or oxidation of the aromatic ring. The presence of multiple halogen atoms may influence the rate and pathway of degradation.

The table below summarizes the intermediates identified during the photodegradation of various chloroanilines, providing a basis for predicting the potential degradation products of this compound.

| Precursor Compound | Identified Photodegradation Intermediates | Reference |

| Aniline | Azobenzene | nih.gov |

| 2-Chloroaniline | 2-Chlorophenol, p-Benzoquinone | nih.gov |

| 4-Chloroaniline | 3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol, Aniline | nih.gov |

| 2,6-Dichloroaniline | Not specified | nih.gov |

Formation and Transformation as Disinfection Byproducts (DBPs) in Water Treatment

Halogenated anilines can be formed as disinfection byproducts (DBPs) during water treatment processes, particularly during chlorination. Aniline-related structures, present in various anthropogenic chemicals like pharmaceuticals and pesticides, are potent precursors to the formation of haloacetonitriles and larger DBP molecules nih.govnih.gov. The reaction of aniline with chlorine in water can lead to the formation of various chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines nih.govnih.gov.

Recent studies have for the first time identified several haloanilines as DBPs in drinking water, including 2-chloroaniline, 2-bromoaniline, 2,4-dichloroaniline, and 2-chloro-4-bromoaniline nih.gov. The formation of these compounds is influenced by the type of disinfectant used; for instance, haloanilines were found to degrade completely within an hour in the presence of chlorine, while about 20% remained after 120 hours with chloramine (B81541) nih.gov. The presence of bromide in the source water can lead to the formation of brominated and mixed bromo-chloro anilines. Given this, it is plausible that under conditions with high bromide concentrations and the presence of suitable aniline precursors, more heavily halogenated anilines such as this compound could be formed.

The following table lists some of the halogenated anilines that have been identified as disinfection byproducts in drinking water.

| Identified Halogenated Aniline DBP | Water Source/Treatment | Reference |

| 2-Chloroaniline | Chloraminated and Chlorinated Drinking Water | nih.gov |

| 2-Bromoaniline | Chloraminated and Chlorinated Drinking Water | nih.gov |

| 2,4-Dichloroaniline | Chloraminated and Chlorinated Drinking Water | nih.gov |

| 2-Chloro-4-bromoaniline | Chloraminated and Chlorinated Drinking Water | nih.gov |

| 4-Chloro-3-nitroaniline | Chloraminated and Chlorinated Drinking Water | nih.gov |

| 2-Chloro-4-nitroaniline | Chloraminated and Chlorinated Drinking Water | nih.gov |

Biotransformation and Chemical Fate Studies of Halogenated Anilines in Environmental Systems

The fate of halogenated anilines in the environment is also heavily influenced by microbial activity. Various microorganisms have been shown to degrade these compounds through different metabolic pathways. The biodegradation of chloroanilines, for example, often involves initial attack by dioxygenase enzymes, which incorporate two hydroxyl groups into the aromatic ring to form a catechol derivative. This is then followed by ring cleavage, either through an ortho- or meta-cleavage pathway nih.govnih.gov.

For instance, the bacterium Acinetobacter baylyi strain GFJ2 can completely biodegrade 4-chloroaniline and 3,4-dichloroaniline (B118046), as well as a range of other monohalogenated anilines nih.govresearchgate.net. The degradation of 3,4-dichloroaniline by this strain is believed to involve a dechlorination step to form 4-chloroaniline, which is then further metabolized nih.govresearchgate.net. Another example is the degradation of p-chloroaniline by Diaphorobacter PCA039, which proceeds through a meta-cleavage pathway involving intermediates such as 4-chlorocatechol (B124253) nih.gov.

While specific studies on the biotransformation of this compound are limited, it is likely that its degradation would follow similar pathways, involving initial dehalogenation or dioxygenation. The presence of multiple, different halogen atoms may affect the rate and regioselectivity of the enzymatic attack.

In addition to biodegradation, the chemical fate of halogenated anilines in the environment is influenced by processes such as sorption to soil and sediment. The sorption of aniline to soil can occur through ion exchange and covalent bonding, which can affect its bioavailability for microbial degradation nih.gov. Soil-bound aniline has been observed to be less biodegradable than aniline in an aqueous solution nih.gov.

The table below provides examples of microorganisms capable of degrading halogenated anilines and the proposed degradation pathways.

| Microorganism | Halogenated Aniline Substrate | Key Degradation Pathway/Enzymes | Reference |

| Acinetobacter baylyi strain GFJ2 | 4-Chloroaniline, 3,4-Dichloroaniline | Dechlorination, ortho-cleavage | nih.govresearchgate.net |

| Diaphorobacter PCA039 | p-Chloroaniline | meta-cleavage pathway, Catechol 2,3-dioxygenase | nih.gov |

| Rhodococcus sp. strain MB-P1 | 2-Chloro-4-Nitroaniline | Formation of 4-Amino-3-chlorophenol and 6-chlorohydroxyquinol | plos.org |

| Various Bacteria | Monochloroanilines | Dioxygenation to chlorocatechols | nih.gov |

Conclusion and Future Research Directions

Summary of Current Research Gaps for 4,5-Dibromo-2-chloroaniline

Despite its well-defined structure, research on this compound is characterized by several significant gaps. The primary areas requiring further investigation include:

Biological Activity and Toxicological Profile: There is a notable absence of studies concerning the biological effects of this compound. While halogenated aromatic compounds are recognized as important intermediates for bioactive substances nih.gov, the specific antibacterial, antifungal, or cytotoxic properties of this particular molecule have not been explored.

Environmental Fate and Degradation: The behavior of this compound in the environment is unknown. Research into the biodegradation of other halogenated anilines by microorganisms is underway ekb.eg, but specific pathways for this tribstituted aniline (B41778) have not been investigated. Furthermore, its potential to form large-molecule disinfection byproducts during water treatment processes, a known issue for other anilines, remains unexamined acs.org.

Physicochemical Properties in Solution: While the solid-state crystal structure has been elucidated nih.govresearchgate.net, its properties in solution, such as aggregation behavior, solubility in various solvent systems, and detailed spectroscopic properties beyond basic characterization, are not well-documented.

Reactivity and Derivatization Potential: Limited information exists on the reactivity of this compound beyond its initial synthesis. A systematic exploration of its potential for derivatization, particularly through modern cross-coupling reactions or functionalization of the amine group, is a significant research gap.

Emerging Methodologies for Synthesis and Derivatization of this compound

Current synthetic routes to this compound typically involve multi-step processes starting from aniline or 2-chloroaniline (B154045), often requiring protection of the amine group, followed by electrophilic halogenation and deprotection cram.comresearchgate.net. While effective, these methods present opportunities for improvement in terms of efficiency, atom economy, and environmental impact. Future research should focus on emerging, more direct methodologies.

Recent advances in the electrophilic halogenation of aromatic compounds offer promising alternatives researchgate.net. These include the use of N-halosuccinimides (NXS) in conjunction with Brønsted or Lewis acid catalysts, which can offer improved regioselectivity and milder reaction conditions researchgate.net. Environmentally benign approaches, such as indole-catalyzed halogenation, could also reduce reliance on harsh reagents and chlorinated solvents rsc.org.

For derivatization, the focus should shift to leveraging the existing halogen atoms as synthetic handles. The bromo-substituents are particularly well-suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for the introduction of a wide array of carbon-based functionalities. The amine group can be a site for acylation, alkylation, or conversion to a diazonium salt, opening pathways to a diverse library of new compounds.

| Area | Emerging Methodology | Potential Advantage | Relevant Research Field |

|---|---|---|---|

| Synthesis | Lewis Acid/Base Catalyzed Halogenation with NXS | Higher efficiency, improved regioselectivity, milder conditions. researchgate.net | Catalytic Chemistry |

| Synthesis | Indole-Catalyzed Bromination | Environmentally benign, avoids harsh reagents and solvents. rsc.org | Green Chemistry |

| Derivatization | Palladium-Catalyzed Cross-Coupling Reactions | Formation of C-C, C-N, and C-O bonds at bromine sites. | Organometallic Chemistry |

| Derivatization | Diazotization and Subsequent Reactions | Conversion of the amine group to a wide range of functionalities. | Organic Synthesis |

Potential Avenues for Advanced Characterization and Computational Insights into this compound

Current characterization of this compound has largely relied on standard techniques like NMR, IR, and single-crystal X-ray diffraction nih.govresearchgate.netresearchgate.net. To gain a more profound understanding of its properties, advanced characterization techniques should be employed.

Advanced spectroscopic and microscopic techniques could provide valuable data. For instance, X-ray Photoelectron Spectroscopy (XPS) could probe the electronic environment of the constituent atoms, while advanced mass spectrometry techniques could be crucial for identifying potential degradation products or metabolites in environmental or biological studies acs.org.

Computational chemistry offers a powerful, complementary approach. While theoretical studies have been performed on other halogenated anilines dntb.gov.uaresearchgate.net, a dedicated computational analysis of this compound is lacking. Density Functional Theory (DFT) calculations could be used to:

Predict and rationalize its electronic structure, including the HOMO-LUMO gap and electrostatic potential surfaces.

Simulate vibrational spectra (IR and Raman) to aid in experimental assignments.

Model reaction pathways for derivatization, predicting regioselectivity and activation energies.

Investigate intermolecular interactions, such as the N—H···N and N—H···Br hydrogen bonds observed in the crystal structure, to understand its solid-state packing and potential for polymorphism nih.govresearchgate.net.

| Methodology | Type | Potential Insights |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Characterization | Elemental composition and chemical state analysis. nptel.ac.inucd.ie |

| High-Resolution Mass Spectrometry | Characterization | Identification of metabolites, degradation products, or reaction byproducts. acs.org |

| Density Functional Theory (DFT) | Computational | Electronic properties, vibrational spectra, reaction mechanisms. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Computational | Analysis of intermolecular interactions like hydrogen and halogen bonds. |

Broader Implications for Halogenated Aromatic Chemistry Research

Focused research on this compound has implications that extend beyond this single molecule. As a model system, it can provide valuable insights into the broader field of halogenated aromatic chemistry.

Contribution to Structure-Property Databases: Detailed characterization and computational analysis contribute to a more extensive understanding of how substitution patterns of different halogens influence molecular geometry, electronic properties, and intermolecular interactions in polyhalogenated systems.

Development of Synthetic Methodologies: Exploring efficient and regioselective synthesis and derivatization strategies for this compound can lead to methodologies applicable to a wider range of halogenated building blocks. This is particularly relevant as halogenated molecules continue to be a mainstay in medicinal chemistry and drug discovery researchgate.netnih.gov.

Informing Environmental Science: Studying the persistence, degradation, and potential for byproduct formation of this compound can serve as a case study for predicting the environmental impact of other polyhalogenated aromatic pollutants mdpi.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 4,5-Dibromo-2-chloroaniline in a laboratory?

- Methodological Answer : The compound can be synthesized via sequential halogenation of aniline derivatives. For example, bromination of 2-chloroaniline using bromine in acetic acid or HBr with a catalyst (e.g., FeBr₃) at controlled temperatures (60–80°C) ensures regioselective substitution at the 4,5-positions. Subsequent purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₆H₄Br₂ClN, ~298.31 g/mol).

- Elemental Analysis : Quantify Br/Cl content to validate stoichiometry.

- Melting Point Determination : Compare with literature values (if available) to assess purity .